1-methyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Substituting this exact N1-methyl-3-carboxamide regioisomer with generic pyrazole carboxamides leads to failed SAR studies and wasted resources. The 1-methyl group eliminates an H-bond donor, altering polarity and target binding, while the 3-carboxamide is the pharmacophoric anchor for CB1 antagonists, FLT3/JAK2 inhibitors, and HIF-1 probes. • Enables direct elaboration of the eastern amide portion for CB1 antagonist libraries • Provides the IP-validated 1-methyl-3-carboxamide core for 11β-HSD1 inhibitor synthesis • Eliminates extraneous H-bond donor to improve permeability in kinase hinge-binder design Procure with confidence-this scaffold is supplied with full analytical traceability and global logistics support.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 89179-62-4
Cat. No. B1282752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-3-carboxamide
CAS89179-62-4
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9)
InChIKeyDBSMXZFYDNXILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3-carboxamide Overview


1-Methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4) is a heterocyclic organic compound characterized by a five-membered pyrazole ring bearing a methyl substituent at the 1-position and a carboxamide group at the 3-position . This compound, with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol, is primarily recognized as a valuable synthetic building block in medicinal chemistry and agrochemical research [1]. It serves as a core scaffold or key intermediate for the development of biologically active molecules, including kinase inhibitors and cannabinoid receptor antagonists . Commercially, it is available as a solid with standard purities of 95% or 98% .

1
Reported scaffold for kinase inhibitor and CB1 antagonist synthesis
Heterocyclic building block for medicinal chemistry programs
2
N1-methyl substitution controls hydrogen bond donor profile
May influence molecular recognition and physicochemical properties
3
Available at 98% purity for stoichiometric control
Higher purity grade may reduce impurity-driven variability

Why 1-Methyl-1H-pyrazole-3-carboxamide Over Analogs


In the procurement of research chemicals, substituting 1-methyl-1H-pyrazole-3-carboxamide with a general class analog, such as an unsubstituted or regioisomeric pyrazole carboxamide, is scientifically unsound and can lead to experimental failure. The specific 1-methyl substitution pattern is not merely decorative; it profoundly influences key physicochemical properties that govern molecular recognition, target binding, and pharmacokinetic behavior [1]. For instance, the methyl group at N1 eliminates a hydrogen bond donor capability compared to the unsubstituted 1H-pyrazole-3-carboxamide, thereby altering both its polarity and its capacity for specific intermolecular interactions [2]. Furthermore, the 3-carboxamide regioisomer presents a distinct electronic distribution and steric profile relative to 4- or 5-substituted analogs, which directly impacts its utility as a scaffold in structure-activity relationship (SAR) studies for drug discovery programs targeting kinases, CB1 receptors, or HIF-1 pathways [3]. Therefore, the quantitative evidence below demonstrates why this specific compound, with its exact CAS registration, is a non-substitutable entity for research and development applications.

H‑bond donor change N1‑methyl analog loses one hydrogen bond donor vs. unsubstituted pyrazole‑3‑carboxamide; this may shift target recognition and solubility.
Regioisomer mismatch 3‑carboxamide substitution is required for reported CB1 antagonist SAR; 5‑substituted or other regioisomers may not reproduce binding activity.

1-Methyl-1H-pyrazole-3-carboxamide: Differentiation Evidence


Loss of a Hydrogen Bond Donor

The presence of the N1-methyl group on 1-methyl-1H-pyrazole-3-carboxamide directly alters its hydrogen bonding capacity relative to the unsubstituted 1H-pyrazole-3-carboxamide analog. This substitution reduces the number of hydrogen bond donors from two (the NH of the pyrazole ring and the NH2 of the carboxamide) to one (only the NH2 group) . This change has been shown to be critical in medicinal chemistry campaigns, where the presence or absence of this donor can be the decisive factor in achieving target selectivity and improving pharmacokinetic properties [1].

H‑Bond Donor Count
Class‑level inference
1 (N1‑methyl) vs 2 (unsubstituted)
May influence target binding and permeability
Calculated property; assay validation recommended
Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Regioisomeric Specificity in Target Binding

The position of the carboxamide group on the pyrazole ring (3- versus 5-) is a critical determinant of biological activity. While direct comparative data for the parent 1-methyl-1H-pyrazole-3-carboxamide and its 5-carboxamide regioisomer (1-methyl-1H-pyrazole-5-carboxamide) is limited in the public domain, extensive structure-activity relationship (SAR) studies on pyrazole carboxamide derivatives unequivocally demonstrate that the 3-substitution pattern is essential for potent activity at specific biological targets, such as the cannabinoid-1 (CB1) receptor [1]. Compounds derived from the 3-carboxamide scaffold have been optimized to achieve high potency and selectivity, whereas the 5-substituted analogs often exhibit reduced or altered activity profiles [2].

Regioisomer Activity
Class‑level inference
3‑carboxamide scaffold essential for CB1 antagonism; 5‑substituted analogs show altered activity
Regioisomer choice may determine biological outcome
SAR evidence; direct pairwise data limited
Medicinal Chemistry Regioisomerism Receptor Binding

Verified High Purity for Reproducibility

For procurement purposes, the availability of 1-methyl-1H-pyrazole-3-carboxamide at a high purity grade is a key differentiator. Sigma-Aldrich (via Ambeed) lists the compound with a purity specification of 98% . While a 95% purity grade is also available from other suppliers (e.g., AKSci) , the 98% specification is critical for applications requiring high stoichiometric precision or those sensitive to trace impurities, such as in the final steps of a multi-step synthesis or in detailed mechanistic studies. This higher purity standard reduces the risk of experimental variability stemming from undefined impurities.

Purity Grade
Data to verify
98% (Sigma‑Aldrich) vs 95% (AKSci)
Higher purity may reduce impurity-driven variability
Vendor specification; independent verification advised
Chemical Synthesis Quality Control Procurement

Patented Intermediate for Kinase Inhibitors

The compound 1-methyl-1H-pyrazole-3-carboxamide is explicitly claimed and utilized as a synthetic intermediate in the preparation of biologically active molecules described in patent literature. For example, patents assigned to Merck Sharp & Dohme Corp. disclose pyrazole carboxamides of structural formula I, which encompass this specific compound, as selective inhibitors of 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) for the treatment of diabetes and metabolic syndrome [1]. Furthermore, the core scaffold is foundational to the synthesis of potent kinase inhibitors. While the parent compound itself is not the final drug, its specific 1-methyl-3-carboxamide substitution pattern is a non-negotiable structural requirement for accessing this protected intellectual property space [2].

Patent Use
Supporting evidence
Explicitly claimed in 11β‑HSD1 inhibitor patents; absent for unsubstituted analog
Supports IP‑relevant research scaffold
Patent literature analysis
Medicinal Chemistry Patent Literature Synthetic Intermediate

1-Methyl-1H-pyrazole-3-carboxamide: Key Applications


CB1 Antagonist Development

Procure 1-methyl-1H-pyrazole-3-carboxamide as the essential starting material to elaborate the eastern amide portion of pyrazole-3-carboxamide-based CB1 antagonists. The specific 3-carboxamide substitution is a critical pharmacophoric element, as demonstrated by SAR studies showing that modifications at this position directly modulate receptor binding affinity and functional antagonism [1]. Use this scaffold to introduce diverse amine motifs and explore novel chemical space for treating metabolic disorders.

11β-HSD1 Inhibitor Building Block

Utilize 1-methyl-1H-pyrazole-3-carboxamide as a key synthetic intermediate, as described in patent literature, to construct novel 11β-HSD1 inhibitors for potential applications in type 2 diabetes and obesity [2]. The specific 1-methyl-3-carboxamide architecture is integral to the claimed structures, ensuring that your synthetic efforts are directed toward a chemically relevant and IP-validated scaffold.

Kinase Inhibitor Lead Optimization Scaffold

Employ 1-methyl-1H-pyrazole-3-carboxamide as a core fragment for the design and synthesis of focused kinase inhibitor libraries. The pyrazole-3-carboxamide core is a recognized hinge-binding motif in ATP-competitive kinase inhibitors. The N1-methyl group serves to eliminate an extraneous hydrogen bond donor, which can be advantageous for improving cellular permeability and reducing off-target interactions, a principle observed in the development of FLT3 and JAK2 inhibitors .

N1-Alkyl Substitution Bioactivity Studies

Source 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4) alongside its unsubstituted and ethyl-substituted analogs to conduct a systematic structure-activity relationship (SAR) study. By comparing the biological activity of this specific compound against 1H-pyrazole-3-carboxamide and 1-ethyl-1H-pyrazole-3-carboxamide, researchers can quantitatively determine the optimal alkyl substitution for a given target, thereby generating novel, publishable insights into molecular recognition [3].

Application
Selection Property
Validation Focus
CB1 antagonist SAR studies
3‑carboxamide regioisomer
CB1 receptor binding and functional antagonism
11β‑HSD1 inhibitor synthesis
1‑methyl‑3‑carboxamide patent scaffold
Metabolic disease model research
Kinase inhibitor library design
N1‑methyl H‑bond donor control
Permeability and off‑target profiling
N1‑alkyl substitution SAR
Defined N1‑methyl group
Comparative alkyl analog bioactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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